L-Leucyl-L-threonylglycyl-L-lysyl-L-prolyl-L-leucyl-L-lysine
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Overview
Description
L-Leucyl-L-threonylglycyl-L-lysyl-L-prolyl-L-leucyl-L-lysine is a peptide compound composed of seven amino acids: leucine, threonine, glycine, lysine, proline, leucine, and lysine. Peptides like this one play crucial roles in various biological processes and have significant potential in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-threonylglycyl-L-lysyl-L-prolyl-L-leucyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents like HBTU or DIC.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of peptides like this compound often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Leucyl-L-threonylglycyl-L-lysyl-L-prolyl-L-leucyl-L-lysine can undergo various chemical reactions, including:
Oxidation: Oxidation of the threonine or lysine residues can occur under specific conditions.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carbonylated derivatives, while reduction can result in the cleavage of disulfide bonds.
Scientific Research Applications
L-Leucyl-L-threonylglycyl-L-lysyl-L-prolyl-L-leucyl-L-lysine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Leucyl-L-threonylglycyl-L-lysyl-L-prolyl-L-leucyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
L-Leucyl-L-prolyl-L-leucyl-L-lysine: A shorter peptide with similar amino acid composition.
L-Threonylglycyl-L-lysyl-L-prolyl-L-leucyl-L-lysine: Another peptide with a different sequence but containing some of the same amino acids.
Uniqueness
L-Leucyl-L-threonylglycyl-L-lysyl-L-prolyl-L-leucyl-L-lysine is unique due to its specific sequence and the combination of amino acids, which confer distinct structural and functional properties. Its unique sequence allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
CAS No. |
922717-81-5 |
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Molecular Formula |
C35H65N9O9 |
Molecular Weight |
755.9 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C35H65N9O9/c1-20(2)17-23(38)30(47)43-29(22(5)45)33(50)39-19-28(46)40-24(11-6-8-14-36)34(51)44-16-10-13-27(44)32(49)42-26(18-21(3)4)31(48)41-25(35(52)53)12-7-9-15-37/h20-27,29,45H,6-19,36-38H2,1-5H3,(H,39,50)(H,40,46)(H,41,48)(H,42,49)(H,43,47)(H,52,53)/t22-,23+,24+,25+,26+,27+,29+/m1/s1 |
InChI Key |
TWFVAJFZHKJCEJ-OTALQBMTSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(C)C)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
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